3,5-Dichloro-4-methoxypyridazine
Overview
Description
3,5-Dichloro-4-methoxypyridazine is a chemical compound that has been the subject of various research studies due to its importance as an intermediate in the synthesis of pesticides, anti-viral drugs, and other organic molecules. The compound is characterized by the presence of two chlorine atoms and one methoxy group attached to a pyridazine ring, a heterocyclic structure with nitrogen atoms at the 1 and 2 positions.
Synthesis Analysis
The synthesis of 3,5-Dichloro-4-methoxypyridazine and related compounds has been explored through various methods. A large-scale synthesis approach was developed for 3-chloro-5-methoxypyridazine, which involved the protection of pyridazinone nitrogen, selective displacement at the chloro position, catalytic hydrogenation, and deprotection steps to yield the target compound . Other related syntheses involve starting from citraconic anhydride and proceeding through chlorination, substitution, and oxidation reactions to produce chloro-methylpyridazine derivatives . Additionally, methoxylation reactions have been studied, such as the methoxylation of 3, 4, 6-trichloropyridazine with sodium methoxide .
Molecular Structure Analysis
The molecular structure of compounds closely related to 3,5-Dichloro-4-methoxypyridazine has been investigated using various spectroscopic and crystallographic techniques. Density Functional Theory (DFT) calculations have been employed to predict the molecular geometry and vibrational frequencies, which are in good agreement with experimental data . The crystal structure of a related compound, 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, was determined, revealing a triclinic space group and providing insights into the molecular conformation .
Chemical Reactions Analysis
The reactivity of methoxypyridazine compounds has been explored in various chemical reactions. For instance, acid-catalyzed rearrangements of 3-acyl-6-alkoxy-5,6-dihydro-4H-1,2-oxazines have been studied, leading to the formation of 3-alkoxypyridine 1-oxides and other related structures . The reaction activity of 3-methoxy-5-chloro-2,6-dinitropyridine was also analyzed, demonstrating the potential for further functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-Dichloro-4-methoxypyridazine derivatives have been characterized through various analytical techniques. The melting points, IR spectra, NMR data, and mass spectrometry have been used to confirm the structure of synthesized compounds . Theoretical calculations, such as molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) analysis, have provided additional insights into the electronic properties of these molecules .
Scientific Research Applications
Synthesis and Chemical Properties
- Large Scale Synthesis : A large-scale synthesis method for 3-chloro-5-methoxypyridazine, a related compound, involves the protection of pyridazinone nitrogen and selective displacement at the chloro position. This method is considered superior to previous synthesis approaches (R. Bryant, F.-A. Kunng, M. S. South, 1995).
- Methoxylation Studies : Detailed investigation into the methoxylation of trichloropyridazine has led to insights into the formation of molecular complexes involving compounds like 3,5-dichloro-4-methoxypyridazine (H. Nagashima, K. Ukai, H. Oda, Y. Masaki, K. Kaji, 1987).
- Electrophilic Chlorination : 2,4-dichloro-5-methoxypyridazin-3(2H)-one, a related compound, is identified as a novel electrophilic chlorinating agent, effectively used for α-chlorination of active methylene/methine compounds (Yong-Dae Park, Jeum‐Jong Kim, Sungmin Cho, Sang‐Gyeong Lee, J. Falck, Yong-Jin Yoon, 2005).
Safety And Hazards
Safety information suggests avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
3,5-dichloro-4-methoxypyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c1-10-4-3(6)2-8-9-5(4)7/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBKNXQRYVZIKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=NC=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70548146 | |
Record name | 3,5-Dichloro-4-methoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70548146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-methoxypyridazine | |
CAS RN |
2288-74-6 | |
Record name | 3,5-Dichloro-4-methoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70548146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.